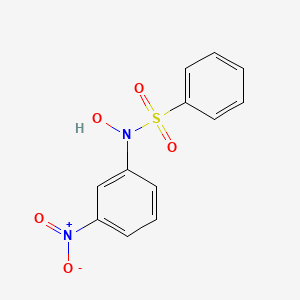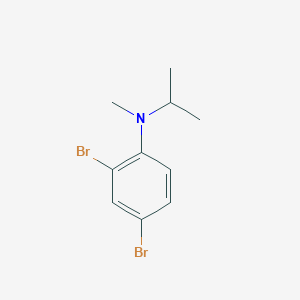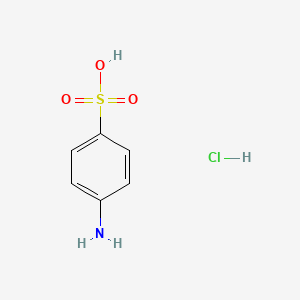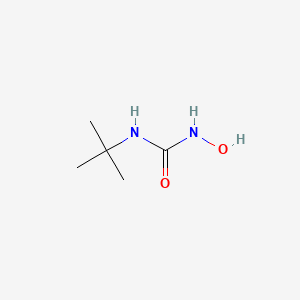
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a white crystalline solid that is soluble in organic solvents such as ether, methanol, and chloroform. This compound is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Dimethyl sulfoxide (DMSO) is often used as a solvent for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used as a reagent in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Pyrrolidinone: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its combination of diethyl and methylamino groups provides it with unique properties compared to other pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
64021-87-0 |
|---|---|
Molekularformel |
C10H21N3O |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
N,N-diethyl-3-(methylamino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-7-6-9(8-13)11-3/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZJHRXTYSGSKQIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)N1CCC(C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)

![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)


![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)


![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)




